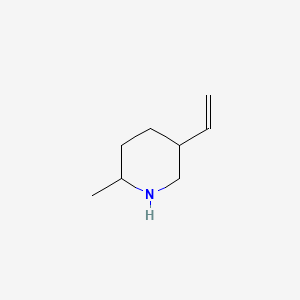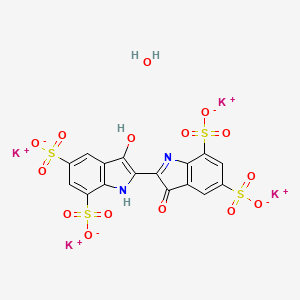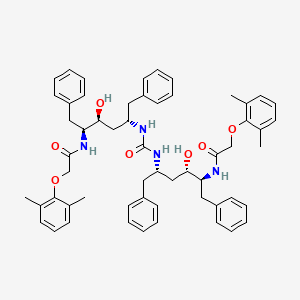
N,N'-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea is a complex organic compound characterized by its unique structure, which includes benzyl, phenyl, and dimethylphenoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis include protecting agents, coupling reagents like EDCI or DCC, and solvents such as dichloromethane or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea: Similar in structure but may have different substituents or functional groups.
N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea: Variations in the phenyl or benzyl groups.
Uniqueness
The uniqueness of N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C57H66N4O7 |
|---|---|
Molecular Weight |
919.2 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(2S,3S,5S)-5-[[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]carbamoylamino]-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide |
InChI |
InChI=1S/C57H66N4O7/c1-39-19-17-20-40(2)55(39)67-37-53(64)60-49(33-45-27-13-7-14-28-45)51(62)35-47(31-43-23-9-5-10-24-43)58-57(66)59-48(32-44-25-11-6-12-26-44)36-52(63)50(34-46-29-15-8-16-30-46)61-54(65)38-68-56-41(3)21-18-22-42(56)4/h5-30,47-52,62-63H,31-38H2,1-4H3,(H,60,64)(H,61,65)(H2,58,59,66)/t47-,48-,49-,50-,51-,52-/m0/s1 |
InChI Key |
JKHSDDZEXGHZDO-UTEXNEJUSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)N[C@@H](CC4=CC=CC=C4)C[C@@H]([C@H](CC5=CC=CC=C5)NC(=O)COC6=C(C=CC=C6C)C)O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)NC(CC4=CC=CC=C4)CC(C(CC5=CC=CC=C5)NC(=O)COC6=C(C=CC=C6C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


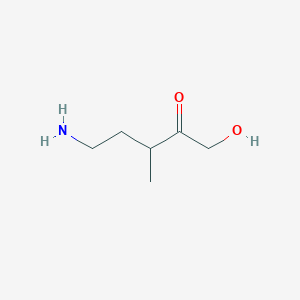
![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B13828715.png)
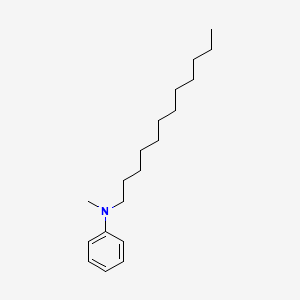
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
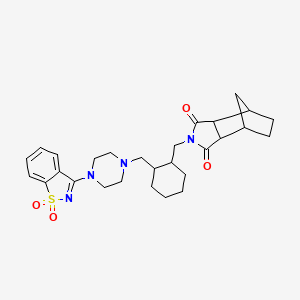
![N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)
![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)

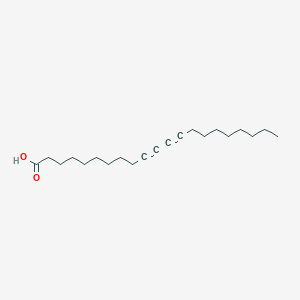
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)
